Ethyl 2-Fluoro(2-thienyl)acetate
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Overview
Description
Ethyl 2-Fluoro(2-thienyl)acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Fluoro(2-thienyl)acetate typically involves the introduction of a fluorine atom into a thiophene ring followed by esterification. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the thiophene ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The resulting 2-fluorothiophene is then subjected to esterification with ethyl bromoacetate in the presence of a base like potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Fluoro(2-thienyl)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-Fluoro(2-thienyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of fluorinated thiophene derivatives.
Biology: The compound can be used in the development of fluorescent probes and bioactive molecules for studying biological processes.
Mechanism of Action
The mechanism of action of Ethyl 2-Fluoro(2-thienyl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability by influencing the electronic properties and conformation of the molecule .
Comparison with Similar Compounds
Ethyl 2-Fluoro(2-thienyl)acetate can be compared with other thiophene derivatives such as:
Ethyl 2-Thienylacetate: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
2-Fluorothiophene: Lacks the ester group, making it less versatile in synthetic applications.
The uniqueness of this compound lies in the combination of the fluorine atom and the ethyl ester group, which imparts distinct chemical and physical properties that can be exploited in various applications .
Biological Activity
Ethyl 2-Fluoro(2-thienyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological properties, including anti-inflammatory, antibacterial, and anticancer activities, supported by various research findings and case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a thienyl moiety and a fluorine atom, which are known to enhance biological activity. The synthesis of this compound typically involves the reaction of thienyl derivatives with ethyl acetate under specific conditions to yield the desired ester.
1. Anti-Inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that compounds with similar structures can inhibit the expression of pro-inflammatory enzymes such as cyclooxygenase (COX-1 and COX-2). For example, IC50 values for related compounds against COX-1 and COX-2 were reported as follows:
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
This compound | TBD | TBD |
These results suggest a potential for this compound to serve as an anti-inflammatory agent, possibly more effective than traditional NSAIDs due to its selective inhibition of COX enzymes .
2. Antibacterial Activity
This compound has also shown promising antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that modifications in the thienyl structure can significantly enhance antimicrobial potency. For instance, derivatives of thienyl compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 64 µg/mL against resistant strains .
Bacterial Strain | MIC (µg/mL) |
---|---|
MRSA TCH 1516 | 64 |
A. baumannii AR-0033 | 128 |
These findings underscore the potential application of this compound in developing new antibacterial therapies.
3. Anticancer Activity
The anticancer activity of this compound has been evaluated in various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For example, molecular docking studies have indicated strong binding affinities to key targets involved in cancer progression, such as EGFR and PI3K.
Cell Line | Cell Viability (%) | IC50 (µM) |
---|---|---|
HepG2 | 10.41 ± 0.66 | TBD |
MCF-7 | TBD | TBD |
In silico analysis revealed that structural modifications could enhance binding interactions with these targets, leading to improved therapeutic efficacy .
Case Studies
Case Study 1: Anti-Inflammatory Effects
In a controlled study, researchers evaluated the effects of this compound on RAW264.7 macrophages, measuring the expression levels of iNOS and COX-2 post-treatment. The results indicated a significant reduction in both mRNA and protein levels compared to untreated controls, suggesting a robust anti-inflammatory mechanism .
Case Study 2: Antibacterial Efficacy
A comparative study assessed the antibacterial activity of this compound against various pathogenic strains. The compound exhibited notable activity against MRSA, with an MIC significantly lower than control antibiotics . This positions it as a potential candidate for further development in antibiotic resistance contexts.
Properties
Molecular Formula |
C8H9FO2S |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 2-fluoro-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C8H9FO2S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5,7H,2H2,1H3 |
InChI Key |
BPMOPOUKDAVRGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CS1)F |
Origin of Product |
United States |
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